Dixyrazine

Description

This compound is a small molecule drug and has 1 investigational indication.

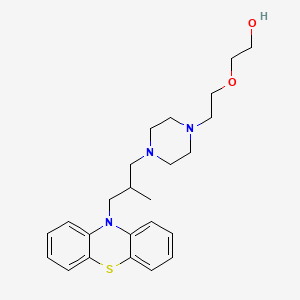

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUMPGNGDNTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947639 | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470-73-7 | |

| Record name | Dixyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2470-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dixyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dixyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIXYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dixyrazine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dixyrazine is a first-generation typical antipsychotic belonging to the phenothiazine class. Introduced in the late 1960s, it has been utilized for its neuroleptic, anxiolytic, and antihistaminic properties.[1] This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its pharmacodynamics at various neurotransmitter receptors. While specific quantitative binding affinities are not widely reported in publicly accessible literature, this guide synthesizes the established qualitative pharmacological profile, details the downstream signaling pathways, presents a representative experimental protocol for receptor affinity determination, and visualizes the key molecular and logical relationships governing its therapeutic and adverse effects.

Core Mechanism of Action: A Multi-Receptor Antagonist Profile

This compound exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system (CNS).[2][3] It is classified as a typical antipsychotic due to its primary action as a potent antagonist of the dopamine D2 receptor.[3][4] This action is central to its efficacy in mitigating the positive symptoms of psychosis, such as hallucinations and delusions, which are theorized to result from hyperdopaminergic activity in the mesolimbic pathway.

Beyond its primary antidopaminergic activity, this compound's clinical profile is shaped by its significant antagonist activity at several other key receptors:

-

Serotonin 5-HT2 Receptors: Antagonism at these receptors may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.

-

Histamine H1 Receptors: Strong antagonism at H1 receptors is responsible for this compound's prominent sedative and anxiolytic effects.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to vasodilation, contributing to sedative effects and the potential for orthostatic hypotension.

-

Muscarinic M1 (Cholinergic) Receptors: Anticholinergic activity contributes to its sedative and antiemetic properties but is also responsible for common side effects like dry mouth, blurred vision, and constipation.

This multifaceted receptor-binding profile underlies both the therapeutic applications of this compound in treating psychosis and anxiety, and its characteristic side-effect profile.

Data Presentation: Receptor Binding Profile

Quantitative, high-resolution binding affinity data (e.g., Ki values) for this compound are not consistently available in peer-reviewed literature. The following table summarizes the qualitative receptor binding profile based on established pharmacological characterizations of phenothiazines and descriptive reports on this compound.

| Receptor Target | Pharmacological Action | Inferred Affinity | Key Associated Clinical Effects |

| Dopamine D2 | Antagonist | High | Antipsychotic (reduction of positive symptoms), Risk of Extrapyramidal Symptoms (EPS) |

| Histamine H1 | Antagonist | High | Sedation, Anxiolysis, Potential for Weight Gain |

| Alpha-1 Adrenergic | Antagonist | Moderate | Sedation, Orthostatic Hypotension, Dizziness |

| Serotonin 5-HT2A | Antagonist | Moderate | Potential modulation of antipsychotic action and reduction of EPS liability |

| Muscarinic M1 | Antagonist | Moderate-Low | Antiemetic effects, Anticholinergic side effects (dry mouth, constipation, blurred vision) |

Key Signaling Pathways

This compound modulates intracellular signaling by blocking the canonical pathways associated with its target G-protein coupled receptors (GPCRs). The most critical of these is the disruption of dopamine D2 receptor signaling.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is coupled to the Gαi/o family of inhibitory G-proteins. Its activation by dopamine leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. This compound, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine-mediated inhibition of this pathway and leading to a relative normalization of downstream signaling in hyperdopaminergic states.

Caption: Dopamine D2 receptor antagonist action of this compound.

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is a foundational experiment in pharmacology. As no specific protocols for this compound are available, a standard, representative methodology for a competitive radioligand binding assay is detailed below.

Methodology: In Vitro Competitive Radioligand Binding Assay for D2 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-labeled D2 antagonist (e.g., Haloperidol) to saturate all D2 receptors.

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl).

-

Instrumentation: Scintillation counter, 96-well microplates, cell harvester with glass fiber filters.

Procedure:

-

Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of this compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-labeled antagonist (e.g., 10 µM Haloperidol).

-

Competitive Binding: Membranes + Radioligand + Each concentration of this compound.

-

-

Incubation: Add the cell membranes, radioligand (at a concentration close to its Kd value), and test compounds/controls to the wells. Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination & Harvesting: Terminate the binding reaction by rapid filtration using a cell harvester. The contents of each well are aspirated through glass fiber filters, which trap the cell membranes (and any bound radioligand) but allow the unbound radioligand to pass through.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Logical Relationships: From Receptor Profile to Clinical Effects

The clinical utility and side-effect profile of this compound can be understood as a logical consequence of its multi-receptor antagonism. The following diagram illustrates the relationship between receptor blockade and the resulting physiological and clinical outcomes.

Caption: Relationship between this compound's receptor targets and clinical effects.

References

An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Dixyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixyrazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] It is utilized in the management of schizophrenia and other psychotic disorders.[1][2] The therapeutic efficacy of this compound is primarily attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its interaction with several key neurotransmitter systems, primarily the dopaminergic, serotonergic, histaminergic, and adrenergic systems. As a typical antipsychotic, its primary mechanism of action involves the blockade of dopamine D2 receptors.[2]

Receptor Binding Profile

| Receptor Target | Action | This compound Affinity (Qualitative) | Chlorpromazine Ki (nM) - for comparison |

| Dopamine D2 | Antagonist | High | ~1-2 |

| Serotonin 5-HT2A | Antagonist | Moderate | ~5-10 |

| Histamine H1 | Antagonist | High | ~3-5 |

| Adrenergic α1 | Antagonist | High | ~2-5 |

Note: Lower Ki values indicate higher binding affinity.

The antagonism of D2 receptors in the mesolimbic pathway is believed to mediate the antipsychotic effects of this compound on the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists. The high affinity for H1 and α1-adrenergic receptors is associated with common side effects of phenothiazines, including sedation, weight gain, and orthostatic hypotension.

Signaling Pathways

The primary signaling pathway affected by this compound is the dopamine D2 receptor-mediated pathway. By blocking these G protein-coupled receptors, this compound inhibits the downstream signaling cascade that is hyperactive in psychotic states.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low oral bioavailability, rapid elimination, and extensive hepatic metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | |

| - Fasting State | 7.4% (mean, with high inter-individual variability) |

| - With Food | 12.4% (mean, significantly increased) |

| Elimination Half-life (t1/2) | 3.4 hours |

| Apparent Volume of Distribution (Vd) | 5.9 L/kg |

| Clearance | ~1200 mL/min |

| Metabolism | Extensive presystemic (first-pass) hepatic metabolism, likely mediated by CYP2D6. |

| Excretion | Primarily as metabolites in urine and feces. |

The low oral bioavailability of this compound is attributed to significant first-pass metabolism in the liver. The co-administration of food appears to enhance bioavailability, possibly by reducing the extent of this first-pass effect.

Metabolic Pathway

This compound, as a phenothiazine, is expected to undergo extensive metabolism primarily through the cytochrome P450 system, with CYP2D6 being a key enzyme. While the specific metabolites of this compound are not extensively documented, phenothiazine metabolism typically involves N-demethylation, S-oxidation, and ring hydroxylation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following methodologies are representative of those used for the pharmacokinetic analysis of phenothiazine compounds.

Determination of this compound in Human Plasma

Objective: To quantify the concentration of this compound in human plasma samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Procedure:

-

Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., another phenothiazine not present in the sample).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-heptane and isoamyl alcohol) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the drug from plasma proteins.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound spiked into blank plasma.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Metabolism Study

Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of this compound.

Methodology: Incubation with human liver microsomes and specific CYP450 inhibitors.

Procedure:

-

Incubation:

-

Incubate this compound at a known concentration with human liver microsomes in the presence of an NADPH-generating system.

-

In parallel, run separate incubations with the addition of specific chemical inhibitors for major CYP450 isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

-

-

Sample Analysis:

-

After a set incubation time, stop the reaction (e.g., by adding a cold organic solvent).

-

Analyze the samples by LC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.

-

-

Data Interpretation:

-

A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP450 isoform in its biotransformation.

-

Conclusion

This compound is a phenothiazine antipsychotic with a pharmacodynamic profile dominated by the antagonism of dopamine D2, serotonin 5-HT2, histamine H1, and alpha-1 adrenergic receptors. Its pharmacokinetic properties are notable for low and variable oral bioavailability that is improved with food, a relatively short half-life, and extensive hepatic metabolism, likely mediated by CYP2D6. Further research to definitively quantify its receptor binding affinities and fully characterize its metabolic profile would provide a more complete understanding of this agent. The methodologies described provide a framework for conducting such investigations.

References

Dixyrazine: A Technical Guide on its Therapeutic Class and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixyrazine is a first-generation, or "typical," antipsychotic agent belonging to the phenothiazine class of drugs.[1][2] Historically, it has been utilized for its neuroleptic, anxiolytic, and antihistaminic properties in the management of psychiatric disorders, including schizophrenia and related psychotic conditions.[3][4] As a member of the phenothiazine family, which are characterized by a core three-ring structure, this compound exerts its therapeutic effects primarily through the modulation of various neurotransmitter systems within the central nervous system (CNS).[1] Its clinical applications also extend to off-label uses for conditions such as severe agitation and anxiety.

Therapeutic Class and Mechanism of Action

This compound is classified as a phenothiazine antipsychotic with a piperazine structure. Its primary therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is central to alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperdopaminergic activity.

In addition to its primary action on D2 receptors, this compound exhibits a broader pharmacological profile through its interaction with other receptor systems. This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile. These secondary actions include antagonistic effects on:

-

Serotonin 5-HT2 receptors

-

Histamine H1 receptors

-

Alpha-1 adrenergic receptors

-

Muscarinic (cholinergic) receptors

The blockade of H1 receptors is largely responsible for the sedative effects of this compound, while antagonism of α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension. Anticholinergic effects, including dry mouth and blurred vision, are a consequence of its action on muscarinic receptors.

Pharmacological Profile

While specific quantitative binding affinities (Ki or IC50 values) for this compound are not widely available in publicly accessible databases, the qualitative receptor profile is summarized below. The table outlines the known receptor interactions and the clinical implications of these actions.

| Receptor Target | Pharmacological Action | Primary Clinical Implications | Potential Side Effects |

| Dopamine D2 | Antagonist | Antipsychotic (reduction of positive symptoms) | Extrapyramidal symptoms, hyperprolactinemia |

| Serotonin 5-HT2A | Antagonist | May contribute to antipsychotic efficacy and reduce extrapyramidal symptoms | |

| Histamine H1 | Antagonist | Sedation, anxiolysis | Drowsiness, weight gain |

| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness | |

| Muscarinic (M1) | Antagonist | Dry mouth, blurred vision, constipation, urinary retention |

Experimental Protocols

In Vitro Receptor Binding Assay: Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist, such as haloperidol or (+)-butaclamol, to determine non-specific binding.

-

Test Compound: this compound or other investigational compounds.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl2.

-

Filtration System: A Brandel or Packard cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and homogenize in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the control antagonist is added.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Signaling Pathway of this compound's Primary Mechanism

Experimental Workflow for Receptor Binding Assay

References

Dixyrazine's Antagonism of the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixyrazine is a typical antipsychotic of the phenothiazine class, historically used for its neuroleptic and anxiolytic properties. Its therapeutic effects are primarily attributed to its antagonism of the dopamine D2 receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the D2 receptor. This document outlines the signaling pathways affected, presents available quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of key processes to support research and drug development efforts.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological processes. It is primarily coupled to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). The βγ subunit of the dissociated G protein can also modulate other signaling pathways, including ion channels. This compound, as a D2 receptor antagonist, blocks the binding of dopamine, thereby inhibiting this signaling cascade.

Figure 1: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.

Data Presentation: Comparative Binding Affinities

| Compound | Class | Dopamine D2 Receptor Ki (nM) |

| This compound | Phenothiazine | Not Available |

| Chlorpromazine | Phenothiazine | 0.55 - 6.43 |

| Fluphenazine | Phenothiazine | 0.80 |

| Perphenazine | Phenothiazine | 0.977 |

| Haloperidol | Butyrophenone | 0.532 - 3.14 |

Note: The presented Ki values are compiled from various sources and may differ based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonism of D2 receptors by compounds like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Homogenates from rat striatal tissue or membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

-

Radioligand: A D2 receptor antagonist with high affinity, such as [3H]-Spiperone or [3H]-Raclopride.

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Functional cAMP Assay

This cell-based assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.

Objective: To determine the potency of this compound in antagonizing dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

cAMP Agonist: Forskolin or another adenylyl cyclase activator to stimulate cAMP production.

-

D2 Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).

-

Test Compound: this compound in a range of concentrations.

-

cAMP Detection Kit: A kit for measuring cAMP levels, often based on HTRF, ELISA, or a fluorescent biosensor.

-

Cell Culture Reagents: Media, sera, and antibiotics for maintaining the cell line.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

-

Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound and incubate for a specific period.

-

Stimulation: Add a fixed concentration of a D2 agonist (e.g., dopamine) in the presence of an adenylyl cyclase activator (e.g., forskolin). Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition by the activated D2 receptor.

-

Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. The data will show a dose-dependent reversal of the dopamine-induced inhibition of cAMP production. From this dose-response curve, the IC50 value for this compound's antagonistic activity can be determined.

Figure 3: Experimental Workflow for a Functional cAMP Assay.

Conclusion

This compound functions as a dopamine D2 receptor antagonist, a mechanism it shares with other phenothiazine antipsychotics. While specific binding affinity data for this compound are scarce, the established high affinity of related compounds for the D2 receptor provides a strong indication of its pharmacological profile. The experimental protocols detailed in this guide for radioligand binding and functional cAMP assays represent standard methodologies for characterizing the interaction of compounds like this compound with the D2 receptor. Further research to quantify the binding kinetics and functional potency of this compound at the D2 receptor would be beneficial for a more complete understanding of its therapeutic and side-effect profile.

Serotonergic Effects of Dixyrazine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixyrazine, a phenothiazine derivative, has been primarily characterized as a typical antipsychotic, exerting its therapeutic effects mainly through the antagonism of dopamine D2 receptors. However, emerging evidence suggests that, like other phenothiazines, this compound's neuropharmacological profile is more complex, involving interactions with various other neurotransmitter systems, including the serotonergic system. This technical guide provides an in-depth exploration of the serotonergic effects of this compound in the central nervous system (CNS). Due to a lack of specific quantitative data for this compound, this guide incorporates data from structurally related and functionally similar phenothiazines, such as chlorpromazine and thioridazine, to infer and contextualize the potential serotonergic properties of this compound.

This document summarizes available binding affinity data for related compounds, details relevant experimental protocols for studying serotonergic interactions, and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Data Presentation: Serotonergic Receptor Affinities of Related Phenothiazines

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| Chlorpromazine | 15 | 2 | 11 | 4.6 | 7.3 |

| Thioridazine | 20 | 2.5 | 10 | 18 | 15 |

Note: Data is compiled from various publicly available pharmacological databases. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding, with lower values indicating higher affinity.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, for various serotonin receptor subtypes expressed in cell membranes.

Objective: To quantify the affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human recombinant serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligands:

-

For 5-HT1A: [³H]8-OH-DPAT

-

For 5-HT2A: [³H]Ketanserin

-

For 5-HT2C: [³H]Mesulergine

-

-

Non-specific binding competitors:

-

For 5-HT1A: 10 µM Serotonin

-

For 5-HT2A: 10 µM Mianserin

-

For 5-HT2C: 10 µM Mianserin

-

-

Test compound: this compound in a range of concentrations.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding competitor, and cell membranes.

-

Test Compound Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Serotonin and Dopamine

This protocol describes a method to measure the extracellular levels of serotonin and dopamine and their metabolites in the brain of freely moving animals following the administration of this compound.

Objective: To assess the effect of this compound on the release and metabolism of serotonin and dopamine in specific brain regions (e.g., prefrontal cortex, striatum).

Materials:

-

Male Wistar rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (2-4 mm membrane length).

-

Guide cannulas.

-

Anesthesia (e.g., isoflurane).

-

This compound solution for injection.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 90-120 minute equilibration period. Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Post-dosing Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites (5-HIAA and DOPAC) using HPLC-ED.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline. Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the changes.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Mandatory Visualizations

Caption: Antagonism of the 5-HT2A receptor by this compound blocks serotonin-mediated signaling.

Caption: Workflow for determining this compound's binding affinity at serotonin receptors.

Caption: Workflow for assessing this compound's effect on CNS neurotransmitter levels.

Conclusion

While direct and comprehensive data on the serotonergic effects of this compound remains limited, the available information on related phenothiazine compounds strongly suggests a significant interaction with the serotonergic system, particularly through the antagonism of 5-HT2A and 5-HT2C receptors. This interaction is a key feature of many atypical antipsychotics and is thought to contribute to a more favorable side effect profile, particularly with regard to extrapyramidal symptoms, and may also play a role in the broader therapeutic effects on mood and cognition.

The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound's serotonergic properties. Elucidating the precise nature and functional consequences of this compound's interaction with serotonin receptors is crucial for a complete understanding of its mechanism of action and for optimizing its clinical application. Future research employing these methodologies will be invaluable in fully characterizing the neuropharmacological profile of this compound and its place within the spectrum of antipsychotic therapies.

The Histaminergic and Adrenergic Receptor Profile of Dixyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dixyrazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects through a multi-receptorial mechanism of action. While primarily recognized for its potent dopamine D2 receptor antagonism, its interaction with histaminergic and adrenergic receptors contributes significantly to its overall pharmacological profile, including its sedative and cardiovascular side effects. This technical guide provides a comprehensive overview of the histaminergic and adrenergic receptor activity of this compound. Due to a lack of specific quantitative binding data for this compound in publicly available literature, this guide presents its known qualitative receptor interactions and provides a comparative analysis of the receptor binding affinities of other structurally related phenothiazines to offer a contextual understanding of its likely activity. Detailed experimental protocols for assessing receptor binding and functional activity are provided, alongside diagrams of the associated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is a typical antipsychotic medication that has been used in the treatment of schizophrenia and other psychotic disorders.[1] As a member of the phenothiazine chemical class, its mechanism of action involves the blockade of several neurotransmitter receptors in the central nervous system. The primary therapeutic effects are attributed to its antagonism of dopamine D2 receptors. However, its activity at other receptors, including histamine H1 and alpha-1 adrenergic receptors, is crucial for a complete understanding of its clinical effects and potential adverse reactions.

Histaminergic and Adrenergic Receptor Activity of this compound

This compound is known to be an antagonist at both histamine H1 and alpha-1 adrenergic receptors. This activity is a common characteristic of many phenothiazine antipsychotics and contributes to their sedative and hypotensive side effects, respectively.

Quantitative Receptor Binding Profile

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazine Antipsychotics

| Drug | Histamine H1 | Alpha-1 Adrenergic | Dopamine D2 | Serotonin 5-HT2A |

| Chlorpromazine | 3.2[2] | 2.1[2] | 3.5[2] | 5.4[2] |

| Fluphenazine | 10 | 4.0 | 0.8 | 13 |

| Perphenazine | 2.1 | 1.8 | 0.8 | 6.7 |

| Thioridazine | 10 | 10 | 3.5 | 15 |

| Trifluoperazine | 13 | 10 | 1.1 | 30 |

Note: Data is compiled from various sources and experimental conditions may vary. These values should be considered as indicative of the general binding profile of phenothiazines.

Signaling Pathways

Histamine H1 Receptor Signaling

Antagonism of the histamine H1 receptor by this compound blocks the canonical Gq/11 protein-coupled signaling pathway.

Alpha-1 Adrenergic Receptor Signaling

This compound's antagonism of the alpha-1 adrenergic receptor inhibits the Gq/11 protein-coupled pathway, which is crucial for smooth muscle contraction and other physiological responses.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the histaminergic and adrenergic receptor activity of a compound like this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of a test compound for the H1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a selective H1 antagonist).

-

Test compound: this compound, dissolved in an appropriate solvent.

-

Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [³H]-mepyramine (at a concentration near its K

d), and assay buffer. -

Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of a non-radiolabeled H1 antagonist.

-

Competition Binding: Cell membranes, [³H]-mepyramine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC

50value (the concentration of this compound that inhibits 50% of specific radioligand binding). -

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

Functional Assay for Alpha-1 Adrenergic Receptor (Calcium Mobilization Assay)

This assay measures the ability of a compound to act as an antagonist at the alpha-1 adrenergic receptor by measuring changes in intracellular calcium levels.

Materials:

-

A cell line stably expressing the human alpha-1 adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Alpha-1 adrenergic agonist: Phenylephrine or norepinephrine.

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate a kinetic read to establish a baseline fluorescence. Inject the alpha-1 adrenergic agonist (at a concentration that elicits a submaximal response, e.g., EC

80) into the wells and continue to measure the fluorescence intensity over time. -

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC

50value.

-

Conclusion

This compound is a phenothiazine antipsychotic with a complex pharmacological profile that includes antagonism of histamine H1 and alpha-1 adrenergic receptors. While specific quantitative binding data for this compound remains elusive, a comparative analysis with other phenothiazines suggests it likely possesses significant affinity for these receptors. The methodologies and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the histaminergic and adrenergic properties of this compound and similar compounds. A thorough understanding of these interactions is essential for optimizing the therapeutic use of such medications and for the development of novel antipsychotics with improved side-effect profiles.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dixyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dixyrazine is a typical antipsychotic agent belonging to the phenothiazine class of compounds. It is characterized by a tricyclic phenothiazine core structure linked to a piperazine derivative. This guide provides a detailed overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its primary mechanism of action. The information is presented to support research and development activities in the fields of medicinal chemistry and neuropharmacology.

Chemical Structure and Properties

This compound is chemically known as 2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol[1]. It is a derivative of phenothiazine, a class of compounds known for their wide range of pharmacological activities, particularly their effects on the central nervous system. The chemical structure of this compound is characterized by a phenothiazine ring system substituted at the nitrogen atom (position 10) with a propyl chain, which in turn is linked to a piperazine ring. The other nitrogen of the piperazine ring is substituted with an ethoxyethanol group.

The key structural features and physicochemical properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | [1] |

| CAS Number | 2470-73-7 | [1] |

| Molecular Formula | C₂₄H₃₃N₃O₂S | [1] |

| Molecular Weight | 427.6 g/mol | [1] |

| Canonical SMILES | CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Appearance | Solid powder | |

| Melting Point | 192 °C | |

| Boiling Point | 590 °C at 760 mmHg | |

| LogP | 3.7 |

Synthesis of this compound

The overall synthetic scheme is presented below:

Step 1: Synthesis of 10-(3-Chloro-2-methylpropyl)phenothiazine

The first step involves the N-alkylation of the phenothiazine core. This is typically achieved by reacting phenothiazine with a suitable haloalkane in the presence of a strong base. For the synthesis of this compound, the alkylating agent is 1-bromo-3-chloro-2-methylpropane. A strong base, such as sodamide (NaNH₂), is often employed to deprotonate the nitrogen of the phenothiazine, making it a more potent nucleophile.

General Experimental Protocol (based on analogous reactions):

-

Materials: Phenothiazine, 1-bromo-3-chloro-2-methylpropane, sodamide, and an anhydrous aprotic solvent (e.g., toluene or dimethylformamide).

-

Procedure: To a solution of phenothiazine in the chosen solvent, sodamide is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The mixture is stirred for a period to allow for the formation of the sodium salt of phenothiazine. Subsequently, a solution of 1-bromo-3-chloro-2-methylpropane in the same solvent is added dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product, 10-(3-Chloro-2-methylpropyl)phenothiazine, would then be purified, likely by column chromatography.

Step 2: Synthesis of this compound

The second step is the alkylation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine with the previously synthesized intermediate, 10-(3-Chloro-2-methylpropyl)phenothiazine. This reaction introduces the characteristic side chain of this compound.

General Experimental Protocol (based on analogous reactions):

-

Materials: 10-(3-Chloro-2-methylpropyl)phenothiazine, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or dimethylformamide).

-

Procedure: A mixture of 10-(3-Chloro-2-methylpropyl)phenothiazine, an excess of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, and the base in the chosen solvent is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts and excess piperazine derivative. The organic layer is dried and concentrated to yield crude this compound. The final product would then be purified by a suitable method, such as crystallization or column chromatography.

Signaling Pathways and Mechanism of Action

This compound is a typical antipsychotic, and its therapeutic effects are primarily attributed to its ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain. However, like many other phenothiazines, it exhibits a broad pharmacological profile, interacting with a variety of other neurotransmitter receptors. This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile.

The primary signaling pathways affected by this compound include:

-

Dopaminergic System: Antagonism of D2 receptors is the hallmark of its antipsychotic action, leading to a reduction in the positive symptoms of psychosis.

-

Muscarinic Cholinergic System: this compound also acts as an antagonist at muscarinic receptors, which can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

-

Histaminergic System: It is an antagonist of H1 histamine receptors, which contributes to its sedative and antiemetic properties.

-

Adrenergic System: this compound can block alpha-1 adrenergic receptors, which can lead to orthostatic hypotension.

Experimental Workflow for Evaluation

The preclinical evaluation of a potential antipsychotic agent like this compound typically involves a series of in vitro and in vivo assays to characterize its pharmacological profile and therapeutic efficacy. A general experimental workflow is outlined below.

This workflow begins with in vitro assays to determine the binding affinity and functional activity of the compound at various relevant receptors. Promising candidates then move into in vivo behavioral models in animals to assess their antipsychotic-like effects and potential for motor side effects. Finally, pharmacokinetic and toxicological studies are conducted to evaluate the drug's absorption, distribution, metabolism, excretion, and overall safety profile.

Conclusion

This compound is a phenothiazine-based antipsychotic with a well-defined chemical structure and a multi-receptor mechanism of action. While specific, detailed synthetic protocols are not widely published, its synthesis can be reliably achieved through established N-alkylation methodologies. Understanding its chemical properties, synthesis, and pharmacological profile is crucial for the ongoing research and development of new and improved antipsychotic medications. This guide provides a foundational resource for professionals engaged in these endeavors.

References

The Pharmacological Landscape of Dixyrazine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dixyrazine, a phenothiazine derivative, is a typical antipsychotic medication with a well-established role in the management of psychiatric disorders.[1] Like other phenothiazines, this compound undergoes extensive metabolism in the body, leading to the formation of various metabolites. The pharmacological activity of these metabolites can significantly contribute to the overall therapeutic and adverse effect profile of the parent drug. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of this compound and the potential pharmacological activities of its metabolites, based on the established knowledge of the phenothiazine class of compounds. Due to a notable lack of publicly available data specific to this compound metabolites, this guide extrapolates information from structurally similar phenothiazines to provide a foundational understanding for researchers in this field. This document also outlines generalized experimental protocols for the investigation of this compound metabolism and the characterization of its metabolites' pharmacological profiles.

Introduction

This compound is a phenothiazine antipsychotic primarily utilized for its neuroleptic and anxiolytic properties.[2] Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the central nervous system.[3] Additionally, this compound interacts with other neurotransmitter systems, including serotonin, histamine, and adrenergic receptors, which contributes to its broad pharmacological profile.[3]

The metabolism of phenothiazines is a critical aspect of their pharmacology. The biotransformation of these compounds can lead to metabolites with retained, reduced, or altered pharmacological activity, as well as potentially novel toxicological properties. Understanding the metabolic fate of this compound is therefore essential for a complete comprehension of its clinical effects and for the development of safer and more effective therapeutic agents.

This guide will explore the probable metabolic pathways of this compound, the expected pharmacological activities of the resulting metabolites, and the experimental approaches required for their identification and characterization.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other phenothiazine derivatives, this compound is expected to undergo extensive phase I and phase II metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is anticipated to play a crucial role in its biotransformation.

The primary metabolic reactions for phenothiazines include:

-

S-oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide and sulfone metabolites.

-

N-demethylation: The removal of methyl groups from the piperazine side chain is a common metabolic pathway.

-

Hydroxylation: The aromatic rings of the phenothiazine nucleus can be hydroxylated.

-

N-oxidation: The nitrogen atoms in the piperazine ring can be oxidized.

-

Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to facilitate their excretion.

Below is a diagram illustrating the predicted metabolic pathways for this compound.

Predicted Pharmacological Activity of this compound Metabolites

The pharmacological activity of phenothiazine metabolites can vary significantly. The following table summarizes the predicted activities of potential this compound metabolites based on data from analogous compounds. It is important to note that this is an extrapolation and requires experimental verification for this compound itself.

| Metabolite | Predicted Pharmacological Activity | Receptor Targets | Potential Clinical Significance |

| This compound Sulfoxide | Reduced antipsychotic activity compared to the parent drug. May retain some sedative properties. | Lower affinity for D2 receptors. May retain some affinity for H1 receptors. | Contribution to sedation with diminished antipsychotic effect. |

| N-desmethyl-dixyrazine | May retain significant antipsychotic activity, potentially with an altered side-effect profile. | May have comparable or slightly altered affinity for D2 and other receptors compared to this compound. | Could contribute to the overall therapeutic effect of this compound. |

| Hydroxylated this compound | Generally, hydroxylation of the phenothiazine ring leads to reduced antipsychotic activity. | Lower affinity for D2 receptors. | Primarily involved in detoxification and elimination pathways. |

| This compound N-oxide | Typically, N-oxidation leads to a significant reduction or loss of pharmacological activity. | Markedly reduced affinity for D2 and other receptors. | Considered an inactive metabolite for elimination. |

| Glucuronide Conjugates | Pharmacologically inactive. | Do not interact with CNS receptors. | Facilitate renal excretion of the drug. |

Experimental Protocols for Studying this compound Metabolites

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of this compound and the enzymes involved.

Methodology:

-

Incubation with Liver Microsomes:

-

Prepare incubations containing this compound, human liver microsomes (or microsomes from other species of interest), and an NADPH-generating system.

-

Incubate at 37°C for various time points.

-

Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential metabolites.

-

-

Recombinant CYP450 Enzyme Phenotyping:

-

Incubate this compound with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify the specific enzymes responsible for its metabolism.

-

Analyze the formation of metabolites as described above.

-

-

Chemical Inhibition Studies:

-

Incubate this compound with human liver microsomes in the presence and absence of specific CYP450 inhibitors to confirm the involvement of specific enzymes.

-

The following diagram illustrates a typical workflow for in vitro metabolism studies.

Pharmacological Activity Screening

Objective: To determine the pharmacological profile of this compound metabolites.

Methodology:

-

Receptor Binding Assays:

-

Synthesize or isolate the identified metabolites.

-

Perform radioligand binding assays to determine the affinity of the metabolites for a panel of relevant receptors (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A, 5-HT2C; histamine H1; alpha-1 and alpha-2 adrenergic receptors).

-

Calculate the inhibition constant (Ki) for each metabolite at each receptor.

-

-

Functional Assays:

-

For metabolites that show significant receptor binding, perform functional assays (e.g., cAMP assays for G-protein coupled receptors) to determine if they act as agonists, antagonists, or inverse agonists.

-

-

In Vivo Behavioral Models:

-

For metabolites with significant in vitro activity, assess their effects in animal models of psychosis, anxiety, and sedation to understand their potential contribution to the in vivo effects of this compound.

-

The logical relationship for screening pharmacological activity is depicted below.

Conclusion and Future Directions

The metabolism of this compound is a critical yet understudied area. While the general principles of phenothiazine metabolism provide a framework for predicting the formation of sulfoxide, N-desmethyl, hydroxylated, and N-oxide metabolites, specific experimental data for this compound is urgently needed. Future research should focus on the definitive identification of this compound metabolites in preclinical species and humans using modern analytical techniques such as high-resolution mass spectrometry. Subsequently, the synthesis and pharmacological characterization of these metabolites are paramount to fully understanding the clinical profile of this compound. This knowledge will not only enhance the safe and effective use of this compound but also inform the design of novel antipsychotic agents with improved metabolic stability and pharmacological profiles. The experimental protocols and predictive models presented in this guide offer a solid foundation for initiating such investigations.

References

Off-Target Effects of Dixyrazine in Preclinical Models: An In-depth Technical Guide

Introduction

Dixyrazine is a first-generation antipsychotic belonging to the phenothiazine class.[4] Like other drugs in its class, its therapeutic action in psychosis is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway. However, phenothiazines are known for their broad pharmacological profiles, interacting with a variety of other neurotransmitter receptors. These interactions, distinct from the intended therapeutic target (on-target), are referred to as off-target effects. In preclinical models, the characterization of these off-target interactions is crucial for predicting the side-effect profile of the drug. The primary off-target activities of low-potency phenothiazines like this compound involve the antagonism of histaminic, muscarinic, and adrenergic receptors, which are linked to sedative, anticholinergic, and cardiovascular side effects, respectively.

Off-Target Receptor Binding Profile

The following tables summarize the in vitro binding affinities (Ki values) of Chlorpromazine, as a representative compound for this compound, for key on-target and off-target receptors in preclinical models. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Affinities (On-Target and Off-Target)

| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |

| Dopamine D1 | 73 | Not Specified | |

| Dopamine D2 | 0.55 | Not Specified |

Table 2: Histamine Receptor Affinities (Off-Target)

| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |

| Histamine H1 | 3 | Human |

Table 3: Muscarinic Acetylcholine Receptor Affinities (Off-Target)

| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |

| Muscarinic M1 | 24 | Rat Brain | |

| Muscarinic M2 | 48 | Rat Brain |

Table 4: Adrenergic Receptor Affinities (Off-Target)

| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |

| Adrenergic α1 | Potent Antagonist | Rat Hepatocytes | |

| Adrenergic α2 | Weak Antagonist | Hamster Adipocytes |

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways of Off-Target Effects

The following diagram illustrates the primary signaling pathways affected by the off-target antagonism of H1, M1, and α1 receptors by phenothiazines.

References

- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 2. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Long-Term Neurological Effects of Dixyrazine Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the long-term neurological effects of Dixyrazine is limited. This guide synthesizes available information on this compound's mechanism of action and extrapolates potential long-term neurological sequelae based on the well-documented effects of the phenothiazine class of antipsychotics, to which this compound belongs. Further targeted research on this compound is warranted to definitively characterize its long-term neurological safety profile.

Introduction

This compound is a phenothiazine derivative that has been used as an antipsychotic and antiemetic agent.[1][2] Like other drugs in its class, this compound exerts its therapeutic effects through the modulation of multiple neurotransmitter systems in the central nervous system (CNS).[1][2] While effective in managing psychotic symptoms, the long-term administration of phenothiazines is associated with a range of neurological side effects.[3] This technical guide provides an in-depth overview of the potential long-term neurological consequences of this compound exposure, drawing upon the broader knowledge of phenothiazine pharmacology and toxicology.

Mechanism of Action of this compound

This compound's pharmacological profile is characterized by its antagonism of several key neurotransmitter receptors. Understanding this mechanism is crucial for comprehending both its therapeutic actions and its potential to induce long-term neurological adverse effects.

The primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to underlie its antipsychotic effects by mitigating the hyperdopaminergic state associated with psychosis. However, antagonism of D2 receptors in the nigrostriatal pathway is also linked to the emergence of extrapyramidal symptoms (EPS).

In addition to its dopaminergic activity, this compound also exhibits significant antagonism at other receptors:

-

Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic effects.

-

Histamine H1 Receptors: Antagonism of H1 receptors contributes to the sedative effects of the drug.

-

Alpha-1 Adrenergic Receptors: Inhibition of these receptors can lead to orthostatic hypotension and also contributes to sedation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Dixyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixyrazine is a pharmaceutical compound belonging to the phenothiazine class of drugs, primarily recognized for its antipsychotic and antiemetic properties. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors.[1][2] In addition to its high affinity for D2 receptors, this compound also exhibits antagonist activity at histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors.[1] This multi-receptorial profile contributes to both its therapeutic efficacy and its side-effect profile, which includes sedation and potential cardiovascular effects.[1]

These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the pharmacological activity of this compound and similar compounds. The assays are designed to determine the potency of this compound as a dopamine D2 receptor antagonist, assess its functional impact on intracellular signaling, and evaluate its in vitro cytotoxicity.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables provide an illustrative representation of data for a typical dopamine D2 receptor antagonist. These tables serve as a template for the presentation of experimental data generated using the protocols described herein.

Table 1: Receptor Binding Affinity of a Typical D2 Antagonist

| Parameter | Value (nM) | Radioligand | Cell Line |

| Kᵢ (Dopamine D2) | 1.5 | [³H]-Spiperone | HEK293 expressing D2R |

| Kᵢ (Histamine H1) | 5.2 | [³H]-Mepyramine | CHO-K1 expressing H1R |

| Kᵢ (α1-Adrenergic) | 12.8 | [³H]-Prazosin | HEK293 expressing α1aR |

Table 2: Functional Antagonism of a Typical D2 Antagonist

| Assay | Parameter | Value (nM) | Cell Line | Agonist |

| cAMP Inhibition | IC₅₀ | 8.7 | CHO-K1 expressing D2R | Dopamine |

| Calcium Flux | IC₅₀ | 15.3 | HEK293 expressing D2R & Gαqi5 | Quinpirole |

| β-Arrestin Recruitment | IC₅₀ | 22.1 | U2OS PathHunter β-Arrestin ProLink D2R | Dopamine |

Table 3: In Vitro Cytotoxicity of a Typical D2 Antagonist

| Assay | Parameter | Value (µM) | Cell Line | Incubation Time (h) |

| MTT Assay | CC₅₀ | > 50 | HEK293 | 48 |

| LDH Release Assay | CC₅₀ | > 50 | HepG2 | 48 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the in vitro assays.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D2 receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human dopamine D2 receptor.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Non-specific Binding Control: 10 µM Haloperidol.

-

Test Compound: this compound.

-

Equipment: 96-well plates, glass fiber filters, scintillation counter, cell harvester.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of this compound at various concentrations.

-

Add 50 µL of [³H]-Spiperone to all wells at a final concentration close to its Kₔ.

-

Add 100 µL of the prepared cell membranes to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Harvesting and Counting:

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis: